1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c24-17-6-8-18(9-7-17)29-11-13-30(14-12-29)22(31)20-4-2-1-3-19(20)21-10-5-16(15-28-21)23(25,26)27/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSXPADURVBAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves several key steps:
Suzuki–Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds between the chlorophenyl group and the trifluoromethyl-substituted pyridine ring.
Cyclization: The formation of the piperazine ring can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl-substituted pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .
Comparison with Similar Compounds
Piperazine-Benzoic Acid Derivatives
- Compound 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide): Substituent: 4-chloro-3-(trifluoromethyl)benzoyl on piperazine. Key differences: The benzoyl group lacks the pyridinyl substituent but includes a chlorinated trifluoromethylbenzoyl moiety. Properties: Melting point 241–242°C, molecular mass 530 g/mol .
Compound 8e (2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide) :
Pyridinyl-Trifluoromethyl Piperazines
Compound A23 (1-(5-(trifluoromethyl)pyridin-2-yl)piperazine) :
- Substituent: Direct attachment of 5-CF₃-pyridinyl to piperazine.
- Synthesis: Derived from Boc-protected intermediates via CDI-mediated coupling .
- Comparison : The absence of the 4-chlorophenyl and benzoyl groups in A23 simplifies the structure, likely reducing cytotoxicity but limiting multifunctional binding.
Compound 100 (1-(3-((4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine) :
Physicochemical Properties
Key Trends :
- The benzoyl group increases molecular mass and melting points (e.g., 8b vs. A23).
Pharmacological Activity
Cytotoxicity
Enzyme Inhibition
- UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone: Activity: Non-azolic CYP51 inhibitor with efficacy against Trypanosoma cruzi . Comparison: The target compound’s pyridinyl-benzoyl moiety may reduce CYP51 affinity but improve selectivity for other targets like kinases.
Biological Activity
1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxic effects on cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H22ClF3N4O
- Molecular Weight : 390.19 g/mol
- CAS Number : 83881-37-2
1. Anticancer Properties
A series of studies have demonstrated the cytotoxic effects of various piperazine derivatives, including this compound, against multiple cancer cell lines. The compound has shown significant inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cells.
Table 1: Cytotoxicity of Piperazine Derivatives
These derivatives exhibit a mechanism of action that includes the induction of apoptosis and inhibition of angiogenesis, which are critical for tumor growth and metastasis. The compounds have been found to inhibit microtubule synthesis and cell cycle progression, making them potential candidates for cancer therapy.
2. Mechanistic Insights
The biological activity of piperazine derivatives is attributed to several mechanisms:
- Apoptosis Induction : The compounds trigger programmed cell death in tumor cells.
- Microtubule Inhibition : Disruption of microtubule dynamics impedes cell division.
- Angiogenesis Inhibition : Preventing the formation of new blood vessels limits tumor growth.
3. Pharmacological Studies
In addition to anticancer properties, piperazine derivatives have shown promise in other areas:
- Dopamine Receptor Antagonism : Some derivatives act as selective antagonists for dopamine D4 receptors, which may have implications in treating neurological disorders.
- Antimicrobial Activity : Certain piperazine compounds have demonstrated antimicrobial properties, which could be explored for developing new antibiotics.
Case Studies
Several studies highlight the efficacy of these compounds:
- Study on Liver Cancer Cells : A study published in Cancer Cell indicated that piperazine derivatives significantly inhibited the growth of liver cancer cells with IC50 values ranging from 10 to 20 μM, demonstrating their potential as therapeutic agents against hepatocellular carcinoma .
- Mechanistic Evaluation : Research conducted by Wilson et al. illustrated that these compounds induce apoptosis through mitochondrial pathways and inhibit topoisomerase II activity, further supporting their role in cancer treatment .
Q & A
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Compare binding data using radioligand assays .
- Analyze crystallographic data to correlate substituent orientation with activity .
Advanced: How can data contradictions in toxicity vs. efficacy studies be resolved?
Contradictions may arise from formulation additives (e.g., cyclodextrins) or assay conditions :
- Case Study : Beta-cyclodextrin inclusion complexes reduce toxicity but mask active sites, lowering efficacy .
- Resolution :
Advanced: What strategies optimize radiolabeling for in vivo receptor imaging?
For Tc or F labeling:
- Chelator Design : Attach DOTA or NOTA chelators to the piperazine nitrogen via a polyethylene glycol (PEG) spacer .
- Quality Control :
- In Vivo Validation : MicroPET imaging in rodent models to quantify brain penetration and receptor occupancy .
Advanced: How do crystallographic data inform conformational analysis of the piperazine ring?
X-ray studies reveal:
- Chair vs. Boat Conformation : Chair conformation predominates, with substituents adopting equatorial positions to minimize steric clash .
- Intermolecular Interactions : Hydrogen bonding between the benzoyl carbonyl and adjacent aromatic rings stabilizes the crystal lattice .
Methodology : - Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- Resolve structures at 1.0–1.5 Å resolution .
Advanced: How can QSAR models predict the impact of electron-donating/withdrawing groups?
A 3D-QSAR approach using CoMFA or CoMSIA:
- Training Set : 20 analogs with varying substituents (e.g., -CF₃, -OCH₃, -NO₂).
- Descriptors : Electrostatic, hydrophobic, and steric fields .
- Validation : Leave-one-out cross-validation (q² > 0.6) .
Key Finding : Trifluoromethyl groups enhance activity by filling hydrophobic pockets, while methoxy groups reduce potency due to unfavorable dipole interactions .
Advanced: What analytical techniques resolve discrepancies in reaction yields during scale-up?
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation .
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .
- Case Study : Nitration yields drop from 21% (lab scale) to 12% (pilot scale) due to inefficient mixing. Resolved via continuous flow reactor optimization .
Advanced: How does the sulfonyl group influence pharmacokinetic properties?
The sulfonyl moiety (-SO₂-) enhances:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
